2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by a fused ring structure containing nitrogen atoms and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one has found applications in several scientific research areas:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool in studying enzyme interactions and molecular pathways due to its unique structure.
Mechanism of Action
The mechanism of action of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dichloropyrido[2,3-d]pyridazine
- 3,6-Dichloropyridazine
- Pyridazine Derivatives
Uniqueness
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with various reagents to yield the desired product. The compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In a study comparing several synthesized derivatives, compounds showed varying degrees of efficacy in the Maximal Electroshock (MES) test and the subcutaneous PTZ method. Notably:
- Compounds 5a and 5b displayed 100% inhibition of hind limb tonic extensor (HLTE) during the MES method.
- Other compounds such as 5g and 5c showed protection rates of 72.2% and 57.4% , respectively, against PTZ-induced seizures.
The results are summarized in Table 1 below:
Compound | MES Inhibition (%) | PTZ Protection (%) |
---|---|---|
5a | 100 | 57.4 |
5b | 100 | 47.7 |
5g | 98.9 | 72.2 |
5c | 73.0 | - |
Phenytoin | 100 | - |
Anti-inflammatory Activity
In addition to anticonvulsant effects, these compounds have also been evaluated for anti-inflammatory properties. The study assessed their ability to inhibit protein denaturation induced by heat:
- Compound 5b showed an impressive 89.33% inhibition rate.
- Other compounds such as 5e and 5f exhibited inhibition rates around 80% .
This data is summarized in Table 2:
Compound | Inhibition of Protein Denaturation (%) |
---|---|
5b | 89.33 |
5c | 88.77 |
5e | 81.40 |
5f | 80.74 |
The biological activity of these compounds may be attributed to their ability to interact with specific molecular targets within the body. For instance, some studies have suggested that pyrido[2,3-d]pyridazine derivatives may act as inhibitors of certain enzymes involved in neurotransmitter regulation or inflammatory pathways.
Case Studies
A notable case study involved the evaluation of a derivative in a rodent model for epilepsy. The compound was administered at varying doses, demonstrating a dose-dependent response in seizure reduction compared to controls treated with standard anticonvulsants like phenytoin.
Properties
Molecular Formula |
C7H3Cl2N3O |
---|---|
Molecular Weight |
216.02 g/mol |
IUPAC Name |
2,3-dichloro-6H-pyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(11-6(4)9)2-10-12-7(3)13/h1-2H,(H,12,13) |
InChI Key |
PHURMYVVRYDPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)C=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.